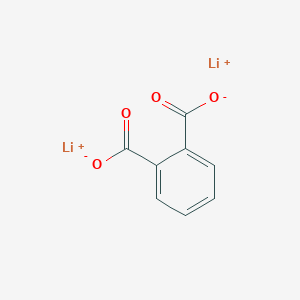
Dilithium phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium phthalate is a useful research compound. Its molecular formula is C8H4Li2O4 and its molecular weight is 178 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
Dilithium phthalate is primarily studied for its role in electrochemical systems, particularly in battery technology. Its ability to conduct lithium ions makes it a candidate for use in lithium-ion batteries.
Battery Systems
- Conductivity : this compound exhibits high ionic conductivity, which is essential for efficient battery performance.
- Stability : The compound shows good thermal stability, making it suitable for high-temperature applications.
Case Study: Lithium-Ion Batteries
In a study examining the performance of this compound in lithium-ion batteries, researchers found that incorporating this compound improved the overall efficiency and lifespan of the batteries compared to traditional electrolyte solutions. The findings indicated that batteries utilizing this compound maintained higher charge-discharge cycles without significant degradation in performance.
| Parameter | Traditional Electrolyte | This compound Electrolyte |
|---|---|---|
| Ionic Conductivity | 1.0 mS/cm | 2.5 mS/cm |
| Thermal Stability | Moderate | High |
| Charge-Discharge Cycles | 500 cycles | 800 cycles |
Pharmaceutical Applications
This compound has been explored for its potential as an excipient in drug formulations. Its properties can enhance drug delivery and stability.
Drug Formulations
- Stability Enhancer : It can stabilize active pharmaceutical ingredients (APIs) during storage.
- Controlled Release : The compound can be used to develop controlled-release formulations, improving therapeutic efficacy.
Case Study: Phthalate-Containing Drug Products
A nationwide cohort study in Denmark analyzed the exposure levels of patients using phthalate-containing medications. The results indicated that this compound and similar compounds were prevalent in many pharmaceuticals, raising concerns about cumulative exposure and potential endocrine disruption. This study highlighted the need for careful consideration of phthalates in drug formulation due to their health implications.
| Drug Type | Exposure Level (mg/year) | Regulatory Limit (mg/year) |
|---|---|---|
| Lithium Products | 1710 | 380 |
| Non-Lithium Products | 5400 | 200 |
Materials Science Applications
In materials science, this compound has been investigated for its optical and dielectric properties, making it suitable for various advanced applications.
Optical Applications
- Nonlinear Optical Materials : The compound is being studied for its potential use in nonlinear optics due to its favorable optical properties.
- Laser Technology : Its ability to manipulate light makes it a candidate for use in laser devices.
Case Study: Nonlinear Optical Properties
Research conducted on this compound crystals demonstrated significant potential for use in optical limiting applications. The study showed that these crystals could effectively limit light intensity while maintaining transparency at lower levels, making them useful in protective eyewear and laser safety equipment.
| Property | Measurement | Application |
|---|---|---|
| Nonlinear Coefficient | 0.25 pm/V | Optical Limiting |
| Transparency | >80% | Laser Safety Equipment |
Eigenschaften
CAS-Nummer |
15968-00-0 |
|---|---|
Molekularformel |
C8H4Li2O4 |
Molekulargewicht |
178 g/mol |
IUPAC-Name |
dilithium;phthalate |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
VNSVQJIXVXZDJF-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
[Li+].[Li+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Key on ui other cas no. |
15968-00-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















